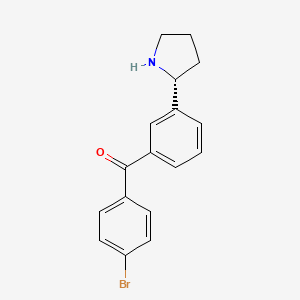
(R)-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone is an organic compound that features a bromophenyl group and a pyrrolidinylphenyl group attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 3-(pyrrolidin-2-yl)phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium complex and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, ®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Its structural features may allow it to interact with biological targets, leading to therapeutic effects .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins. Its ability to undergo various chemical reactions makes it valuable for creating materials with specific properties .
Mecanismo De Acción
The mechanism by which ®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific receptors or enzymes, modulating their activity. The bromophenyl and pyrrolidinylphenyl groups can interact with different sites on the target molecule, leading to changes in its function .
Comparación Con Compuestos Similares
Similar Compounds
®-3-Pyrrolidinol: Used as a ligand in enantioselective synthesis.
®-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol: Used in asymmetric synthesis.
2-(Pyrrolidin-1-yl)pyrimidines: Known for their pharmacological activity.
Uniqueness
®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone is unique due to its combination of a bromophenyl group and a pyrrolidinylphenyl group, which provides distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
Propiedades
Fórmula molecular |
C17H16BrNO |
|---|---|
Peso molecular |
330.2 g/mol |
Nombre IUPAC |
(4-bromophenyl)-[3-[(2R)-pyrrolidin-2-yl]phenyl]methanone |
InChI |
InChI=1S/C17H16BrNO/c18-15-8-6-12(7-9-15)17(20)14-4-1-3-13(11-14)16-5-2-10-19-16/h1,3-4,6-9,11,16,19H,2,5,10H2/t16-/m1/s1 |
Clave InChI |
CTDQBCVIWBXHLJ-MRXNPFEDSA-N |
SMILES isomérico |
C1C[C@@H](NC1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br |
SMILES canónico |
C1CC(NC1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















